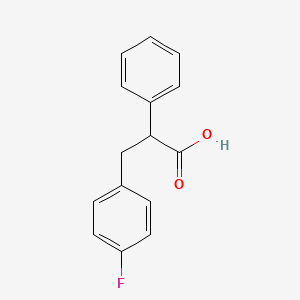

3-(4-Fluorophenyl)-2-phenylpropanoic acid

説明

3-(4-Fluorophenyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a fluorine atom attached to the para position of one of the phenyl rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzene with phenylpropanoic acid. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluorophenylboronic acid is coupled with a suitable phenylpropanoic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under inert atmosphere conditions to avoid oxidation of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

- Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, reaction with ethanol in the presence of H₂SO₄ yields ethyl 3-(4-fluorophenyl)-2-phenylpropanoate .

- Amide Synthesis : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) to produce amides. This is critical for generating derivatives with enhanced bioactivity .

Decarboxylation and Fluorine-Specific Reactivity

The fluorine atom influences electronic properties and reaction pathways:

- Decarboxylation : Heating in quinoline with Cu powder induces decarboxylation, forming 3-(4-fluorophenyl)-1-phenylpropene .

- Electrophilic Aromatic Substitution : The 4-fluorophenyl ring undergoes nitration or halogenation at the meta position due to fluorine’s electron-withdrawing effect .

Biological Interactions as a PPAR Agonist

The compound modulates peroxisome proliferator-activated receptors (PPARs), with EC₅₀ values indicating triple agonism:

| PPAR Subtype | EC₅₀ (µM) | Role in Metabolism |

|---|---|---|

| α | 0.029 | Lipid oxidation, energy balance |

| γ | 0.013 | Glucose homeostasis |

| δ | 0.029 | Fatty acid storage |

Structural analogs with modified substituents show reduced potency, underscoring the necessity of the 4-fluorophenyl group for receptor binding .

Comparative Reactivity with Structural Analogs

The compound’ reactivity differs significantly from similar fluorinated phenylpropanoic acids:

| Analog | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 3-(4-Chlorophenyl)-2-phenylpropanoic acid | Chlorine instead of fluorine | Lower PPAR-γ affinity (EC₅₀ = 0.045 µM) |

| 3-(3-Fluorophenyl)-2-phenylpropanoic acid | Fluorine at meta position | Reduced metabolic stability in vivo |

| 3-(4-Fluorophenyl)pentanedioic acid | Extended dicarboxylic chain | Enhanced solubility but weaker receptor binding |

Stability and Degradation

科学的研究の応用

PPAR Agonism

One of the most notable applications of 3-(4-Fluorophenyl)-2-phenylpropanoic acid is its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Research indicates that compounds with similar structures can modulate lipid metabolism and glucose homeostasis, which are critical in treating metabolic disorders such as diabetes and obesity.

Case Study:

A study demonstrated that this compound effectively activates PPAR receptors, influencing gene expression related to lipid metabolism and inflammation. This activation suggests potential therapeutic benefits in managing conditions associated with metabolic dysregulation.

Drug Development

The compound serves as a valuable building block in synthesizing more complex pharmaceutical agents. Its ability to enhance binding affinities to biological targets due to the fluorine substitution may lead to improved drug efficacy.

Example:

In a related study, modifications of similar compounds resulted in enhanced pharmacological properties, indicating that further exploration of this compound could yield novel drug candidates targeting various diseases .

Environmental Applications

Beyond pharmaceuticals, there is growing interest in the environmental implications of fluorinated compounds like this compound. These compounds have been studied for their potential in degrading perfluoroalkyl acids (PFAs), which are persistent environmental pollutants.

Research Findings:

Electrochemical methods have shown promise in degrading PFAs using titanium suboxide anodes, with results indicating high defluorination ratios under specific conditions . While this compound has not been directly linked to these processes, its structural properties suggest it could be investigated further for environmental remediation applications.

作用機序

The mechanism of action of 3-(4-Fluorophenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby improving its efficacy.

類似化合物との比較

Similar Compounds

- 3-(4-Chlorophenyl)-2-phenylpropanoic acid

- 3-(4-Bromophenyl)-2-phenylpropanoic acid

- 3-(4-Methylphenyl)-2-phenylpropanoic acid

Uniqueness

3-(4-Fluorophenyl)-2-phenylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

生物活性

3-(4-Fluorophenyl)-2-phenylpropanoic acid (commonly referred to as 4F-PP) is a compound that has garnered attention for its potential biological activity, particularly in the pharmaceutical field. This article will explore its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FO2, with a molecular weight of approximately 244.26 g/mol. The structure features a carboxylic acid group and two aromatic rings, with a fluorine atom positioned on one of the phenyl rings. This fluorination enhances the compound's lipophilicity and may influence its biological interactions.

Key Features:

- Molecular Formula: C15H13FO2

- Molecular Weight: 244.26 g/mol

- Functional Groups: Carboxylic acid, aromatic rings

Research indicates that this compound acts primarily as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. The activation of these receptors by 4F-PP can lead to significant metabolic effects, making it a candidate for treating metabolic disorders such as obesity and type 2 diabetes.

Lipid Metabolism Modulation

Studies have demonstrated that compounds similar to this compound can modulate lipid metabolism. This modulation occurs through the activation of PPARs, which play a crucial role in fatty acid storage and glucose metabolism. The compound's ability to influence these pathways positions it as a potential therapeutic agent for metabolic disorders.

Anti-inflammatory Properties

In addition to its metabolic effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. By activating PPARs, the compound can reduce inflammation, which is beneficial in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Similarity | Notable Features |

|---|---|---|

| 4-(4-Fluorophenyl)butyric acid | High | Longer carbon chain; potential anti-inflammatory uses |

| 3-(3-Fluorophenyl)propionic acid | Moderate | Different fluorine position; varied biological activity |

| 2-(4-Fluoro-2-methylphenyl)acetic acid | Moderate | Methyl substitution; altered lipophilicity |

| 3-(3,5-Difluorophenyl)propionic acid | Moderate | Additional fluorine atoms; enhanced potency |

| 3-(4-Fluorophenyl)pentanedioic acid | Lower | Longer dicarboxylic structure; different reactivity |

This comparison highlights how variations in structure can lead to significant differences in biological activity and application potential, underscoring the importance of specific functional groups like fluorine in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

- Study on Metabolic Effects : A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures could significantly improve lipid profiles in diabetic models by activating PPARs.

- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential utility in treating chronic inflammatory conditions.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including:

- Oxidation : Converting the compound into corresponding ketones or carboxylic acids.

- Reduction : Transforming the carboxylic acid group into an alcohol or aldehyde.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

These synthetic approaches allow for modifications that can enhance the compound's biological activity and therapeutic applications.

特性

IUPAC Name |

3-(4-fluorophenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJVEADPGHXUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389957 | |

| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-86-1 | |

| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436086-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。